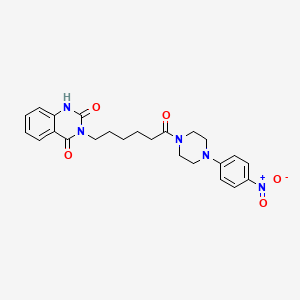

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Description

3-(6-(4-(4-Nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative characterized by a 1,3-dione core, a hexyl chain bearing a 4-nitrophenylpiperazine moiety, and a ketone group at the 6-position. The structural complexity of this compound arises from its piperazine-nitrophenyl substituent, which may enhance binding affinity to biological targets through electron-withdrawing and hydrophobic interactions .

Properties

Molecular Formula |

C24H27N5O5 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H27N5O5/c30-22(27-16-14-26(15-17-27)18-9-11-19(12-10-18)29(33)34)8-2-1-5-13-28-23(31)20-6-3-4-7-21(20)25-24(28)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,25,32) |

InChI Key |

HTYXGXGGGCBIAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Preparation Methods

Core Formation via Cyclocondensation

The quinazoline-2,4-dione scaffold is synthesized from anthranilic acid derivatives. A representative protocol involves:

-

Reagents : Anthranilic acid, urea, and acetic acid.

-

Procedure : Heating at 180°C for 6 hours to facilitate cyclocondensation.

-

Mechanism : Urea acts as a carbonyl donor, forming the fused pyrimidine ring.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >95% |

| Characterization | NMR, IR, MS |

Functionalization of the Quinazoline Core

Alkylation at the 3-Position

Introduction of the hexanoyl side chain is achieved via nucleophilic alkylation:

-

Reagents : 6-Bromohexanoic acid ethyl ester, NaH (base), DMF (solvent).

-

Procedure :

-

Deprotonate quinazoline-dione with NaH.

-

Add 6-bromohexanoic acid ethyl ester at 0°C, then warm to room temperature.

-

-

Product : 3-(6-Ethoxy-6-oxohexyl)quinazoline-2,4(1H,3H)-dione.

Optimization Notes :

-

Excess alkylating agent (1.5 eq) improves yield.

-

Reaction time: 12–18 hours.

Hydrolysis of the Ester to Carboxylic Acid

-

Reagents : NaOH (2M), THF/MeOH (1:1).

-

Procedure : Reflux for 4 hours to hydrolyze the ethyl ester.

Analytical Confirmation :

-

Loss of ester carbonyl signal in IR (disappearance of 1740 cm).

-

NMR: Downfield shift of α-protons to the carboxylic acid (δ 2.35 ppm).

Synthesis of 4-(4-Nitrophenyl)piperazine

Nitration of Phenylpiperazine

-

Reagents : Piperazine, nitric acid (HNO), sulfuric acid (HSO).

-

Procedure :

-

Nitrate phenylpiperazine at 0°C using HNO/HSO.

-

Neutralize with NaHCO and extract with DCM.

-

Yield : 50–60% after recrystallization from ethanol.

Amide Coupling to Form the Final Compound

Activation of the Carboxylic Acid

Coupling with 4-(4-Nitrophenyl)piperazine

-

Reagents : 4-(4-Nitrophenyl)piperazine, triethylamine (TEA), DCM.

-

Procedure :

-

Add TEA (2 eq) to the acyl chloride in DCM.

-

Introduce 4-(4-nitrophenyl)piperazine (1.2 eq) dropwise.

-

Stir at room temperature for 24 hours.

-

-

Product : 3-(6-(4-(4-Nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione.

Purification :

-

Column chromatography (SiO, ethyl acetate/hexane 3:7).

-

Final purity: >98% (HPLC).

Alternative Synthetic Routes

Reductive Amination Approach

Mitsunobu Reaction for Ether Linkage

Analytical and Spectroscopic Characterization

| Technique | Key Findings |

|---|---|

| NMR | - Quinazoline NH: δ 10.2 ppm (s, 1H) |

| - Piperazine CH: δ 3.4–3.6 ppm (m, 8H) | |

| IR | - C=O (quinazoline): 1680 cm |

| - NO stretch: 1520 cm | |

| Mass Spectrometry | [M+H]: m/z 498.2 (calculated: 498.18) |

Challenges and Optimization Strategies

-

Alkylation Efficiency : Use of phase-transfer catalysts (e.g., TBAB) improves reaction rate.

-

Acyl Chloride Stability : Conduct reactions under anhydrous conditions to prevent hydrolysis.

-

Piperazine Solubility : Employ polar aprotic solvents (DMF, DMSO) for coupling steps.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack:

-

Hydrazine Condensation :

Reaction with hydrazine forms hydrazide derivatives, as demonstrated in analogous quinazoline-diones .

Example :Application : Used to synthesize bioisosteres for antimicrobial testing .

Alkylation

The nitrogen atoms at positions 1 and 3 can undergo alkylation. For example, reaction with ethyl chloroacetate introduces ester functionalities :

Conditions : DMF, KCO, ambient temperature .

N-Alkylation/Acylation

The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides:

Example : Co-crystallization with aromatic carboxylic acids forms salts via N–H···O hydrogen bonds .

Nitro Group Reduction

The 4-nitrophenyl group can be reduced to an amine using catalytic hydrogenation (H, Pd/C) or Sn/HCl:

Impact : Enhances electron density for subsequent electrophilic substitutions.

Reduction

The ketone undergoes reduction to a secondary alcohol using NaBH or LiAlH:

Application : Modifies lipophilicity for pharmacokinetic optimization.

Enolate Formation

Base-mediated enolate generation enables alkylation or aldol reactions:

Supramolecular Interactions

The compound participates in hydrogen-bonded assemblies, as observed in piperazin-1-ium salts :

| Interaction Type | Partners | Structural Outcome | Reference |

|---|---|---|---|

| N–H···O | Piperazine NH ↔ Carboxylate | 2D/3D networks | |

| C–H···O | Aromatic CH ↔ Ketone O | Stabilized crystal packing |

Synthetic Modifications for Bioactivity

Key modifications to enhance pharmacological properties include:

Scientific Research Applications

Structural Characteristics

This compound is characterized by a quinazoline core fused with a piperazine moiety and a nitrophenyl group. The presence of functional groups such as diketones and oxohexyl chains enhances its reactivity and potential pharmacological activity. The structural complexity suggests that it may interact with multiple biological targets, making it a candidate for various therapeutic applications.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Recent studies have indicated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, compounds related to this structure have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. In particular, some derivatives demonstrated broad-spectrum activity comparable to standard antibiotics like ampicillin .

- A specific study highlighted the synthesis of quinazoline derivatives that showed moderate to high antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .

-

Anticancer Potential

- The compound's ability to inhibit key enzymes involved in DNA replication and repair positions it as a potential anticancer agent. Research has shown that similar quinazoline derivatives can act as inhibitors of DNA gyrase and topoisomerase IV, which are critical for bacterial survival and cancer cell proliferation . This suggests that the compound could be further explored for its anticancer properties.

-

Fungicidal Properties

- The fungicidal activity of this compound has also been investigated. For example, tests against Candida galibrata revealed promising results, indicating that modifications to the quinazoline structure can enhance antifungal efficacy.

Synthesis Techniques

The synthesis of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. Advanced techniques such as microwave-assisted synthesis have been employed to optimize yields and reduce reaction times. The synthetic pathways often include:

- N-Alkylation : Starting from anthranilic acid or similar precursors.

- Functional Group Modifications : Introducing various substituents to enhance biological activity.

Mechanism of Action

The mechanism of action of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Quinazoline-Dione Derivatives with Varied Substituents

Table 1: Structural and Functional Comparisons

Key Observations:

- Piperazine/piperidine moieties are common in bioactive compounds due to their ability to modulate solubility and target engagement .

- Synthetic Routes : The target compound’s synthesis likely parallels methods for quinazoline derivatives, where chlorinated intermediates undergo nucleophilic substitution with amines or heterocycles (e.g., piperazine) . This contrasts with triazole-containing analogs synthesized via hydrazine condensation .

- Biological Activity: While direct data for the target compound is unavailable, structural analogs exhibit diverse activities: Pyrimidine-diones with piperidine-phenoxy groups show anti-mycobacterial effects . Fluorinated pyrimidine-diones (e.g., S-86, S-123) demonstrate antioxidant capacity (44–58% lipid peroxidation inhibition at 10 µM) . Triazole-quinazoline hybrids are explored as anticancer agents .

Core Structure Variations: Quinazoline vs. Pyrimidine Diones

- Quinazoline-Diones : The target compound’s quinazoline core provides a planar aromatic system, facilitating intercalation with DNA or enzyme active sites. This is advantageous in anticancer and antimicrobial applications .

- Pyrimidine-Diones : Pyrimidine-based analogs (e.g., 5-Fluorouracil derivatives) are established in oncology and antioxidant therapy. Their smaller core may enhance metabolic stability but reduce binding versatility compared to quinazolines .

Substituent-Specific Effects

- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms enable hydrogen bonding and salt formation, improving solubility. Piperidine’s single nitrogen may favor hydrophobic interactions, as seen in anti-mycobacterial agents .

Biological Activity

The compound 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features a complex structure consisting of a quinazoline core with a piperazine moiety and a nitrophenyl substituent. The presence of these functional groups is believed to enhance its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C24H28N4O3 |

| Molecular Weight | 428.50 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

Biological Activities

Quinazoline derivatives are known for their wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that quinazoline derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound have demonstrated inhibition against Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : Research indicates that certain quinazoline derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown promising results against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines .

- Antifungal Properties : The potential antifungal activity of quinazoline derivatives has also been explored. Some studies suggest that modifications in the quinazoline structure can enhance antifungal efficacy .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .

- Interaction with Receptors : The piperazine moiety may facilitate interactions with neurotransmitter receptors or other biomolecular targets, potentially influencing neuropharmacological pathways .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study evaluated various quinazoline derivatives for their antimicrobial activities using the agar well diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics .

- Cytotoxicity Assessment : In another investigation, quinazoline derivatives were tested for cytotoxicity against multiple cancer cell lines. The study found that specific structural modifications enhanced cytotoxic effects significantly .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Answer:

The synthesis of this quinazoline-dione derivative can be optimized using a multi-step approach:

- Step 1: Employ a modified Mannich reaction for introducing the piperazine-nitrophenyl moiety, as described in analogous heterocyclic systems .

- Step 2: Use column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH gradient) to isolate intermediates, ensuring minimal side-product formation.

- Step 3: Monitor reaction progress via TLC and confirm final purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

- Critical Note: Adjust reaction time and temperature to mitigate hydrolysis of the 6-oxohexyl chain, a common side reaction in ketone-containing intermediates .

Basic: Which spectroscopic techniques are most reliable for structural validation?

Answer:

A combination of techniques ensures robust structural confirmation:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups, focusing on the quinazoline-dione core (δ ~7.5–8.5 ppm for aromatic protons) and piperazine nitrogens (δ ~2.5–3.5 ppm) .

- HRMS: Validate molecular weight (e.g., [M+H]⁺) with <2 ppm error to confirm the presence of the 4-nitrophenyl group (exact mass: 121.0164 Da) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

Contradictions often arise from variability in assay conditions or structural modifications. Methodological recommendations include:

- Standardized Assays: Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure consistency in bacterial strains, inoculum size, and incubation time .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) on bioactivity .

- Dose-Response Curves: Quantify IC₅₀ values across multiple studies to identify potency thresholds and exclude false negatives/positives .

Advanced: What experimental designs are suitable for evaluating the compound’s enzyme inhibition potential in cancer research?

Answer:

A tiered approach is recommended:

- In Vitro Screening: Use fluorogenic substrates (e.g., Z-LYTE™ assays) to test inhibition of kinases (e.g., EGFR, VEGFR) at 1–100 µM concentrations .

- Selectivity Profiling: Cross-test against non-target enzymes (e.g., cytochrome P450 isoforms) to assess specificity .

- Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding interactions with active sites, prioritizing residues like Asp831 in EGFR .

- Validation: Confirm results with Western blotting to measure downstream phosphorylation levels in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can environmental stability and degradation pathways be systematically studied?

Answer:

Adopt a tiered environmental fate assessment:

- Hydrolytic Stability: Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS/MS .

- Photolysis Studies: Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics models .

- Biotic Degradation: Use soil microcosms or activated sludge to identify microbial metabolites (e.g., nitro group reduction to amine derivatives) .

Advanced: What strategies mitigate challenges in solubility during in vivo studies?

Answer:

- Formulation Optimization: Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions to enhance aqueous solubility .

- Salt Formation: Synthesize hydrochloride or mesylate salts to improve bioavailability .

- Pharmacokinetic Profiling: Conduct dose-escalation studies in rodent models to determine maximum tolerated dose (MTD) and plasma half-life .

Advanced: How should researchers address discrepancies in cytotoxicity data across cell lines?

Answer:

- Cell Line Authentication: Verify genetic profiles (STR profiling) to rule out cross-contamination .

- Culture Conditions: Standardize media (e.g., RPMI vs. DMEM), serum concentration, and passage number .

- Mechanistic Follow-Up: Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines .

Advanced: What computational methods predict metabolite formation and toxicity?

Answer:

- In Silico Tools: Use GLORYx for phase I/II metabolite prediction and ProTox-II for toxicity profiling (e.g., hepatotoxicity, mutagenicity) .

- MD Simulations: Analyze metabolite-enzyme binding stability (GROMACS) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.